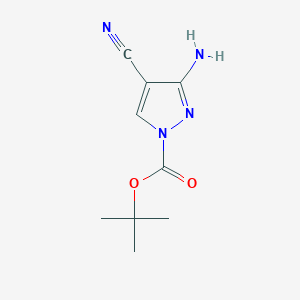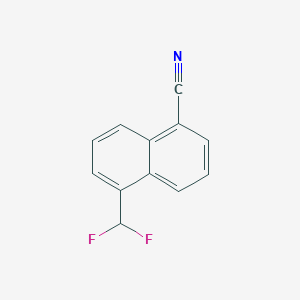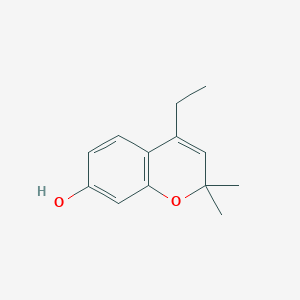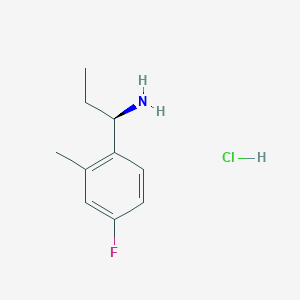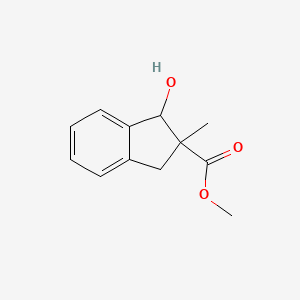
Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate is an organic compound belonging to the class of indene derivatives. This compound is characterized by its unique structure, which includes a hydroxyl group, a methyl group, and a carboxylate ester. It is a colorless liquid with a distinct odor and is soluble in various organic solvents such as ethanol and ethyl acetate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate typically involves organic synthesis reactions. One common method includes the oxidation of hydroxy ketone compounds followed by isomerization under basic conditions to form the indene ring structure. The final step involves reacting the indene ketone with chlorinated alkanes to produce the desired compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various indene derivatives with modified functional groups, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carboxylate groups play crucial roles in binding to target molecules, influencing their activity and stability. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
- 1-Hydroxy-1-methylethyl phenyl ketone
- 1-Phenyl-2-methyl-2-hydroxypropanone
- 2-Hydroxy-2-methyl-1-phenyl-1-propanone
- 2-Methyl-3-phenyl-3-oxopropan-2-ol
Comparison: Compared to these similar compounds, Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate is unique due to its indene ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
methyl 1-hydroxy-2-methyl-1,3-dihydroindene-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-12(11(14)15-2)7-8-5-3-4-6-9(8)10(12)13/h3-6,10,13H,7H2,1-2H3 |
Clave InChI |
FBXSTBXIHIAUMR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC=CC=C2C1O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)


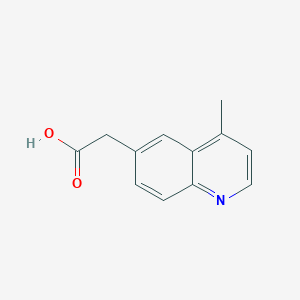
![2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15069104.png)
![1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15069108.png)
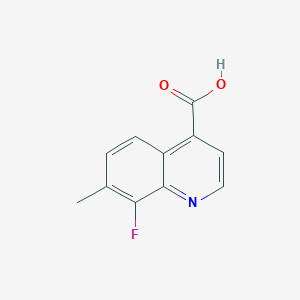
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)

